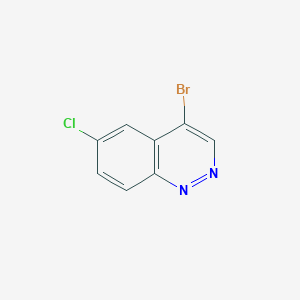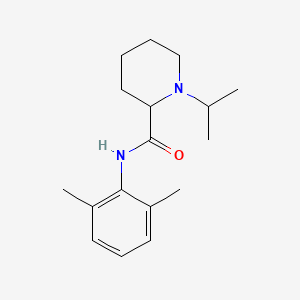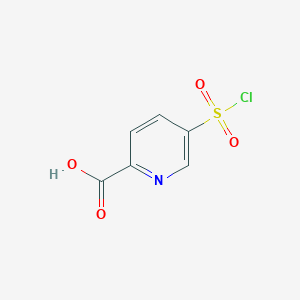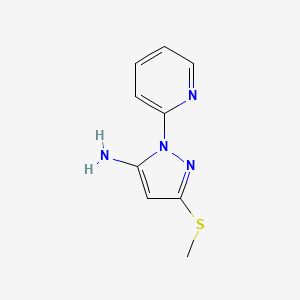
4-Bromo-6-chlorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2 It is characterized by the presence of both bromine and chlorine atoms attached to a cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorocinnoline typically involves multi-step reactions. One common method starts with 4-bromaniline and ethyl propiolate, followed by the use of phosphorus trichloride. The reaction proceeds through a series of steps, including cyclization and halogenation, to yield the target compound .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields. The comprehensive yield of the industrial method is reported to be around 70% or higher .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-chlorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-6-chlorocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and antimalarial agents.
Industry: The compound is utilized in the development of new materials and catalysts for organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chlorocinnoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit PI3K/mTOR pathways, which are crucial in cell growth and proliferation. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one
- 6-Bromo-3-nitroquinolin-4-yl derivatives
Comparison: 4-Bromo-6-chlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H4BrClN2 |
|---|---|
Poids moléculaire |
243.49 g/mol |
Nom IUPAC |
4-bromo-6-chlorocinnoline |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H |
Clé InChI |
OAQSKUBZMZLAAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CN=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)



![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)

![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)

